(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol
Brand Name: Vulcanchem
CAS No.: 94230-83-8
VCID: VC1965408
InChI: InChI=1S/C6H9BrN2O/c1-4-6(7)5(2)9(3-10)8-4/h10H,3H2,1-2H3
SMILES: CC1=C(C(=NN1CO)C)Br
Molecular Formula: C6H9BrN2O
Molecular Weight: 205.05 g/mol

(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol

CAS No.: 94230-83-8

Cat. No.: VC1965408

Molecular Formula: C6H9BrN2O

Molecular Weight: 205.05 g/mol

* For research use only. Not for human or veterinary use.

(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol - 94230-83-8

Specification

CAS No. 94230-83-8
Molecular Formula C6H9BrN2O
Molecular Weight 205.05 g/mol
IUPAC Name (4-bromo-3,5-dimethylpyrazol-1-yl)methanol
Standard InChI InChI=1S/C6H9BrN2O/c1-4-6(7)5(2)9(3-10)8-4/h10H,3H2,1-2H3
Standard InChI Key ZPUHCXLBXSSWLL-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1CO)C)Br
Canonical SMILES CC1=C(C(=NN1CO)C)Br

Introduction

(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol is a chemical compound with the molecular formula C6H9BrN2O and a molecular weight of 205.05 g/mol . It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is particularly noted for its potential applications in scientific research and its biochemical properties.

Synthesis Methods

The synthesis of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol typically involves the reaction of 4-bromo-3,5-dimethylpyrazole with formaldehyde under basic conditions. This process includes the nucleophilic addition of the pyrazole nitrogen to the carbonyl group of formaldehyde, followed by protonation to yield the desired product.

Biochemical Analysis

  • Enzyme Inhibition: It acts as an inhibitor of liver alcohol dehydrogenase and affects acetylcholinesterase activity.

  • Cellular Effects: Influences cell signaling pathways and cellular metabolism.

Scientific Research Applications

(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol serves as a building block for synthesizing more complex heterocyclic compounds. It is used in the study of enzyme inhibition and protein-ligand interactions, which are crucial in understanding biochemical pathways and developing new drugs.

Comparison with Similar Compounds

CompoundDescription
4-Bromo-1H-pyrazoleLacks the hydroxymethyl group.
3,5-Dimethyl-1H-pyrazoleLacks both bromine and hydroxymethyl groups.
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehydeContains an aldehyde group instead of a hydroxymethyl group.

Analytical Techniques

This compound can be analyzed using reverse-phase high-performance liquid chromatography (HPLC) with a mobile phase containing acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) applications, phosphoric acid is replaced with formic acid .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator